

# Urinary PABA Excretion Analysis: A Non-Invasive Probe into Pancreatic Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bentiromide |           |
| Cat. No.:            | B1668013    | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The urinary para-aminobenzoic acid (PABA) excretion test, following the administration of **bentiromide**, is a non-invasive method for assessing exocrine pancreatic function.[1] This test is predicated on the principle that the pancreatic enzyme chymotrypsin specifically cleaves the synthetic peptide **bentiromide** (N-benzoyl-L-tyrosyl-p-aminobenzoic acid), releasing PABA.[2] [3] The liberated PABA is then absorbed in the small intestine, metabolized in the liver, and subsequently excreted in the urine.[4] The quantity of PABA recovered in a timed urine collection serves as an indirect measure of chymotrypsin activity in the duodenum, thus reflecting the exocrine function of the pancreas.[2][5]

## **Principle of the Test**

**Bentiromide** is a synthetic peptide that is not absorbed intact through the gastrointestinal tract. In the presence of adequate pancreatic chymotrypsin, the peptide bond between tyrosine and PABA is hydrolyzed. The released PABA is readily absorbed, conjugated in the liver, and excreted in the urine. In individuals with exocrine pancreatic insufficiency, the reduced chymotrypsin activity leads to incomplete cleavage of **bentiromide**, resulting in lower urinary excretion of PABA.[2][5]



# **Applications**

The primary application of this test is in the diagnosis and monitoring of exocrine pancreatic insufficiency (EPI). It is particularly useful in conditions such as:

- Chronic Pancreatitis: To assess the degree of functional impairment.[6]
- Cystic Fibrosis: To evaluate pancreatic dysfunction, a common complication of the disease.
   [7][8]
- Pancreatic Cancer: As an indicator of pancreatic duct obstruction and subsequent enzyme insufficiency.
- Monitoring Pancreatic Enzyme Replacement Therapy (PERT): To assess the efficacy of supplemental pancreatic enzymes.

## **Quantitative Data Summary**

The following tables summarize urinary PABA excretion data from various studies, providing a comparative overview for different patient populations.

Table 1: Urinary PABA Excretion in Healthy Adults vs. Patients with Pancreatic Insufficiency



| Patient<br>Group            | Number<br>of<br>Subjects | Bentiromi<br>de Dose | Collectio<br>n Period<br>(hours) | Mean PABA Excretion (%)                                       | Standard<br>Deviation<br>(%) | Referenc<br>e |
|-----------------------------|--------------------------|----------------------|----------------------------------|---------------------------------------------------------------|------------------------------|---------------|
| Healthy<br>Controls         | 7                        | 500 mg               | 6                                | 82.0                                                          | 10.0                         | [6]           |
| Chronic<br>Pancreatiti<br>s | 25                       | 500 mg               | 6                                | 55.8                                                          | 24.2                         | [6]           |
| Healthy<br>Volunteers       | 5                        | Not<br>Specified     | 6                                | 69.5                                                          | 8.4                          | [3]           |
| Pancreatic<br>Disease       | 38                       | Not<br>Specified     | 6                                | Not explicitly stated, but significantl y lower than controls | -                            | [3]           |

Table 2: Urinary PABA Excretion in Pediatric Populations



| Patient<br>Group                       | Number<br>of<br>Subjects | Bentiromi<br>de Dose | Collectio<br>n Period<br>(hours) | Mean PABA Excretion (%)                     | Standard<br>Deviation<br>(%) | Referenc<br>e |
|----------------------------------------|--------------------------|----------------------|----------------------------------|---------------------------------------------|------------------------------|---------------|
| Control Children (5 months - 16 years) | 20                       | 15 mg/kg             | 6                                | 58.5                                        | 11.2                         | [9]           |
| Cystic<br>Fibrosis<br>Patients         | 6                        | 15 mg/kg             | 6                                | Significantl<br>y lower<br>than<br>controls | -                            | [9]           |
| Newborn<br>Infants                     | 9                        | 15 mg/kg             | 6                                | 23.4                                        | 17.7                         | [9]           |

# **Experimental Protocols**Patient Preparation

- Patients should fast for at least 8 hours prior to the test. Water is permitted.
- Certain medications can interfere with the test and should be discontinued for at least 3 days prior to administration of **bentiromide**. These include:
  - Pancreatic enzyme supplements
  - Sulfonamides
  - Acetaminophen
  - Thiazide diuretics
  - Certain sunscreens containing PABA
- A baseline urine sample may be collected before the administration of bentiromide.



#### **Bentiromide Administration**

- The standard oral dose of bentiromide for adults is 500 mg. For children, a dose of 15 mg/kg has been used.[9]
- Administer the **bentiromide** with a full glass of water (approximately 250 mL).
- Following administration, a light meal can be given to stimulate pancreatic secretion.[2]

## **Urine Collection and Handling**

- All urine passed during the 6 hours following bentiromide administration must be collected.
- Provide the patient with a suitable collection container.
- Instruct the patient to void completely at the beginning of the 6-hour period and discard this
  urine. This is the start time.
- Collect all subsequent urine for the next 6 hours in the provided container.
- At the end of the 6-hour period, the patient should void one last time and add this to the collection.
- The total volume of the 6-hour urine collection should be measured and recorded.
- A well-mixed aliquot of the urine should be stored at -20°C until analysis.

#### **Analytical Procedures for Urinary PABA Quantification**

This method offers high specificity for PABA determination.

- a. Sample Preparation (Alkaline Hydrolysis):
- To 100 μL of urine, add 100 μL of 8M sodium hydroxide.
- Boil the mixture for 2 hours at 121°C in glass tubes to hydrolyze PABA metabolites to free PABA.
- Allow the solution to cool and then neutralize it.



#### b. HPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: 70% phosphate buffer (pH 3.5): 30% methanol.
- Internal Standard: Meta-hydroxybenzoic acid.
- Detection: UV absorbance at 290 nm.
- Flow Rate: 2 mL/min.
- Injection Volume: 25 μL of the clear supernatant from the prepared sample.
- c. Quantification:
- Generate a standard curve using known concentrations of PABA.
- Calculate the PABA concentration in the urine sample by comparing its peak area to the standard curve, after correcting for the internal standard.
- The total PABA excreted is calculated by multiplying the concentration by the total urine volume.
- The percentage of PABA excretion is then determined relative to the initial dose of PABA in the administered **bentiromide** (Note: The molecular weight of **bentiromide** and PABA must be considered for this calculation).

This method is simpler but may be subject to interference from other aromatic amines.

- a. Sample Preparation:
- Deproteinize the urine sample if necessary (e.g., with perchloric acid).
- Perform alkaline hydrolysis as described for the HPLC method to convert PABA metabolites to free PABA.
- b. Colorimetric Reaction:



- The assay is based on the diazotization of the primary aromatic amine of PABA with sodium nitrite in an acidic medium, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a stable azo dye.
- The resulting color intensity is measured spectrophotometrically at a wavelength of 530 nm.
- c. Quantification:
- Prepare a standard curve using known concentrations of PABA.
- Determine the PABA concentration in the urine sample from the standard curve.
- Calculate the total PABA excretion and the percentage of excretion as described for the HPLC method.

## **Interpretation of Results**

- Normal Pancreatic Function: A urinary PABA excretion of greater than 57% in a 6-hour period is generally considered normal in adults.
- Exocrine Pancreatic Insufficiency: A urinary PABA excretion of less than 50% is indicative of exocrine pancreatic insufficiency. Values can be significantly lower in severe cases.

#### **Limitations and Interferences**

- Renal Impairment: Impaired kidney function can lead to reduced PABA excretion, resulting in a false-positive test.[2]
- Liver Disease: Severe liver disease may affect the conjugation of PABA, potentially altering excretion rates.[4]
- Gastrointestinal Disorders: Conditions affecting intestinal transit time or mucosal absorption can influence PABA absorption and lead to inaccurate results.
- Drug Interactions: As mentioned in the patient preparation section, several drugs can interfere with the assay.[2][5]

#### **Summary**



The urinary PABA excretion analysis after **bentiromide** administration is a valuable, non-invasive tool for the assessment of exocrine pancreatic function. Its simplicity and reliability make it a suitable screening test for various pancreatic disorders. Proper patient preparation and adherence to the detailed protocol are crucial for obtaining accurate and clinically meaningful results.

### **Visualizations**

Caption: Bentiromide metabolism and experimental workflow.





Click to download full resolution via product page

Caption: Step-by-step experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bentiromide | C23H20N2O5 | CID 6957673 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. coleparmer.co.uk [coleparmer.co.uk]
- 3. Bentiromide Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Water Quality Test Kits & Testing Equipment | CHEMetrics, LLC [chemetrics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tramexmeters.com [tramexmeters.com]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C.
   Chen and M.-L. Hu [jfda-online.com]
- To cite this document: BenchChem. [Urinary PABA Excretion Analysis: A Non-Invasive Probe into Pancreatic Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668013#urinary-paba-excretion-analysis-after-bentiromide-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com